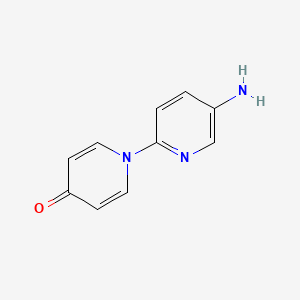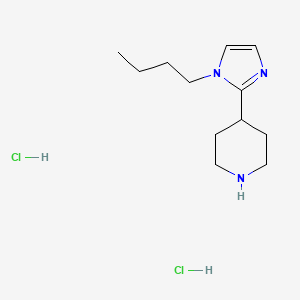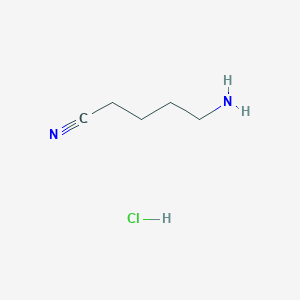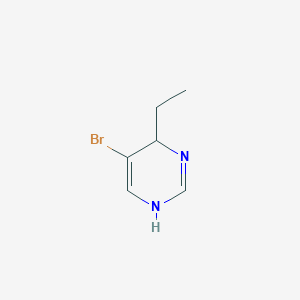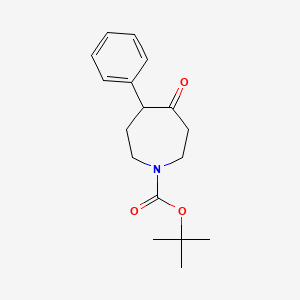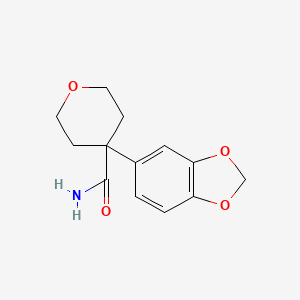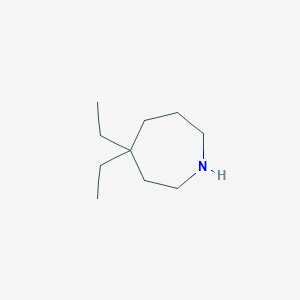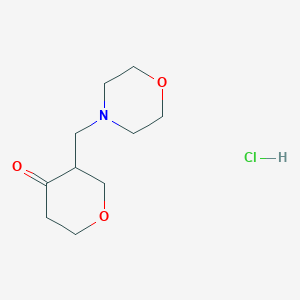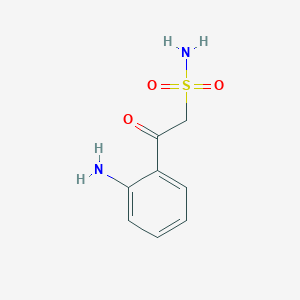![molecular formula C11H11F4N B1528305 {1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1797116-22-3](/img/structure/B1528305.png)
{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Descripción general
Descripción
“{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is a chemical compound with the molecular weight of 233.21 . The IUPAC name for this compound is (1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropyl)methanamine .
Molecular Structure Analysis
The InChI code for “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is 1S/C11H11F4N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2,6,16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” has a molecular weight of 233.21 . More specific physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Biased Agonists for Serotonin Receptors
Research has led to the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high affinity for 5-HT1A receptors, selectivity over other receptors, and robust antidepressant-like activity in vivo. One of the lead compounds demonstrated potent efficacy in stimulating ERK1/2 phosphorylation in the rat cortex and displayed antidepressant-like effects in the rat Porsolt test (Sniecikowska et al., 2019).
Monofluorinated Cyclopropanecarboxylates
Another area of research involves the synthesis and structural examination of monofluorinated cyclopropanecarboxylates. These compounds are synthesized through transition metal-catalyzed reactions and have been used as starting materials for the synthesis of various bioactive compounds, including analogs of tranylcypromine, an antidepressant drug (Haufe et al., 2002).
P2X7 Antagonists
The development of P2X7 antagonists for potential treatment of mood disorders has also been explored. A novel dipolar cycloaddition reaction was utilized to access 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, one of which was selected as a clinical candidate for phase I clinical trials (Chrovian et al., 2018).
Safety and Hazards
The compound “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is considered hazardous. It is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .
Propiedades
IUPAC Name |
[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2,6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASVCXSUUUHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



